1-(Quinoxalin-2-yl)piperidin-3-amine
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Overview
Description
1-(Quinoxalin-2-yl)piperidin-3-amine is a compound that features a quinoxaline ring attached to a piperidine ring with an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)piperidin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of quinoxaline derivatives with piperidine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinoxalin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline ring to a dihydroquinoxaline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
1-(Quinoxalin-2-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactivity of the quinoxaline ring.
Medicine: Explored for its potential therapeutic effects, including anticancer and antipsychotic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)piperidin-3-amine involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Quinoxaline: A simpler structure without the piperidine ring, used in various pharmaceutical applications.
Piperidine: A six-membered ring containing nitrogen, used as a precursor in the synthesis of many pharmaceuticals.
Quinoline: Similar to quinoxaline but with a different nitrogen arrangement, used in antimalarial drugs.
Uniqueness: 1-(Quinoxalin-2-yl)piperidin-3-amine is unique due to the combination of the quinoxaline and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s bioactivity compared to its individual components .
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-quinoxalin-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C13H16N4/c14-10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13/h1-2,5-6,8,10H,3-4,7,9,14H2 |
InChI Key |
GMCGVHFBVXMBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)N |
Origin of Product |
United States |
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